molecular formula C14H15N3O2S B4418608 5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE

5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE

Cat. No.: B4418608
M. Wt: 289.35 g/mol
InChI Key: VGGZUNCSIPNVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The prop-2-en-1-yl group is introduced through an alkylation reaction using appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities with 5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE.

    Methoxybenzoyl Compounds: Compounds such as 4-methoxybenzoyl chloride and 4-methoxybenzoic acid have similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of the methoxybenzoyl and prop-2-en-1-yl groups attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-3-8-16-14-17-13(15)12(20-14)11(18)9-4-6-10(19-2)7-5-9/h3-7H,1,8,15H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGZUNCSIPNVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NCC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE
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5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE
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5-(4-METHOXYBENZOYL)-N2-(PROP-2-EN-1-YL)-1,3-THIAZOLE-2,4-DIAMINE

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